Product packaging for 2-[(Quinazolin-4-yl)amino]acetamide(Cat. No.:CAS No. 55040-21-6)

2-[(Quinazolin-4-yl)amino]acetamide

Cat. No.: B2867483
CAS No.: 55040-21-6
M. Wt: 202.217
InChI Key: OHXMQTOUMSMUNZ-UHFFFAOYSA-N
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Description

2-[(Quinazolin-4-yl)amino]acetamide (Molecular Formula: C 10 H 10 N 4 O) is a synthetic small molecule featuring a quinazoline core linked to an acetamide group . This structure places it within the quinazolinamine family, a class of heterocyclic compounds recognized for diverse biological activities and significant research potential . The quinazoline and quinazolinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives investigated for their potent pharmacological properties . Research on quinazoline-based compounds has demonstrated a wide spectrum of biological activities, positioning them as valuable scaffolds for drug discovery . Notably, various quinazolinone derivatives have shown promising anticancer properties in research settings, with mechanisms of action that include induction of apoptosis, inhibition of tumor cell migration, and modulation of key pathways like EGFR . Furthermore, the quinazoline core is associated with significant anti-inflammatory and anti-ulcerogenic activity. Studies on related compounds have shown curative effects in experimental models of peptic ulcer and ulcerative colitis, with some derivatives exhibiting effects more potent than standard treatments like omeprazole . This makes this compound a compound of interest for research into gastrointestinal disorders and inflammation. The structural motif of acetamide is also frequently employed in drug design to optimize properties like potency and metabolic stability . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4O B2867483 2-[(Quinazolin-4-yl)amino]acetamide CAS No. 55040-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(quinazolin-4-ylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-9(15)5-12-10-7-3-1-2-4-8(7)13-6-14-10/h1-4,6H,5H2,(H2,11,15)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXMQTOUMSMUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Quinazolin 4 Yl Amino Acetamide and Structural Analogs

Strategies for Functionalization of the Quinazoline (B50416) Core at C4

The functionalization of the quinazoline core at the C4 position is a key step in the synthesis of a vast array of biologically active molecules. nih.gov The primary strategy involves the nucleophilic aromatic substitution (SNAr) reaction on a quinazoline ring bearing a suitable leaving group at the C4 position, most commonly a chlorine atom. The starting material, 4-chloroquinazoline (B184009), is typically prepared from quinazolin-4(3H)-one by treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Once 4-chloroquinazoline is obtained, it can readily react with various nucleophiles. For the synthesis of C4-aminoquinazolines, primary or secondary amines are used. digitellinc.com The reaction is often carried out in a suitable solvent such as isopropanol, ethanol, or acetonitrile, and may be heated to reflux to ensure completion. nih.gov The addition of a base, like triethylamine (B128534) or diisopropylethylamine (DIPEA), can be used to scavenge the HCl generated during the reaction.

Beyond simple SNAr, modern cross-coupling reactions have been extensively applied for C4 functionalization. The Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl or heteroaryl groups at the C4 position by reacting a 4-haloquinazoline with an appropriate boronic acid in the presence of a palladium catalyst. researchgate.netchim.it Similarly, other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, provide an efficient route to C4-aminoquinazolines.

Direct C-H functionalization has emerged as a powerful, atom-economical strategy. researchgate.net This approach avoids the pre-functionalization of the quinazoline core with a leaving group. For example, electrochemical methods have been developed for the direct C4-H bond diversification of quinazolines with various coupling partners under oxidant- and additive-free conditions. nih.gov Rhodium-catalyzed C-H amination has also been reported, using N-fluorobenzenesulfonimide as the amino source to achieve direct C-H amidation with high regioselectivity. researchgate.net

Synthesis of the Acetamide (B32628) Moiety and its Conjugation to the Quinazoline System

The synthesis of the target compound, 2-[(Quinazolin-4-yl)amino]acetamide, involves the formation of an acetamide side chain and its attachment to the C4 position of the quinazoline ring. The most direct approach for conjugation is the reaction of 4-chloroquinazoline with 2-aminoacetamide (glycinamide). This reaction follows the SNAr mechanism described previously, where the primary amino group of glycinamide (B1583983) acts as the nucleophile, displacing the chloride at the C4 position.

An alternative, two-step strategy involves first introducing a simpler amine with a reactive handle, followed by elaboration into the acetamide moiety. For example, 4-chloroquinazoline can be reacted with ethylenediamine. The terminal amino group of the resulting N-(2-aminoethyl)quinazolin-4-amine can then be acylated. A more common laboratory approach for analogous structures involves reacting a C4-amino-functionalized quinazoline with a haloacetyl halide, such as bromoacetyl bromide or chloroacetyl chloride, followed by amination. nih.govrroij.com For instance, a precursor like N¹-(quinazolin-4-yl)benzene-1,4-diamine could be selectively acylated on the terminal aniline (B41778) nitrogen with chloroacetyl chloride, and the resulting chloroacetamide intermediate could then be reacted with ammonia (B1221849) to furnish the final acetamide product.

The synthesis of related quinazolin-4(3H)-one derivatives provides further insight. In one method, 3-amino-2-phenylquinazolin-4(3H)-one is reacted with chloroacetyl chloride to yield 2-chloro-N-[4-oxo-2-phenylquinazolin-4(3H)-yl]-acetamide. rroij.comresearchgate.net This intermediate, which contains the chloroacetamide moiety, can then be reacted with various nucleophiles to generate a library of derivatives. researchgate.net While the core is a quinazolinone rather than a quinazoline, the principle of attaching a reactive acetamide side chain is clearly demonstrated.

Derivatization Approaches for Tailored Analogs of this compound

The modular nature of quinazoline synthesis allows for extensive derivatization to create tailored analogs of this compound. Modifications can be introduced at three main locations: the quinazoline core, the amino linker, and the terminal acetamide group.

Quinazoline Core Derivatization: Substituents can be incorporated into the benzene (B151609) portion of the quinazoline ring by starting with appropriately substituted anthranilic acids, 2-aminobenzonitriles, or 2-aminobenzophenones. frontiersin.orgfrontiersin.org This allows for the introduction of a wide range of functional groups (e.g., halogens, alkyl, alkoxy, nitro) at positions 5, 6, 7, and 8 of the quinazoline core. nih.gov Furthermore, the C2 position can be functionalized by selecting different reagents in the cyclization step. For example, using different nitriles or amides in reactions with 2-aminoaryl alcohols can yield various 2-substituted quinazolines. mdpi.com

Linker and Acetamide Derivatization: The amino linker itself can be varied. Instead of a direct N-linkage, an oxygen or sulfur atom can be used, leading to ether or thioether linkages, respectively. For example, 2-[(quinazolin-4-yl)oxy]acetamide analogs have been synthesized. vulcanchem.com The acetamide group also offers a site for modification. The hydrogens on the amide nitrogen can be substituted with alkyl or aryl groups, leading to N-substituted acetamides. This is typically achieved by using a substituted 2-aminoacetamide in the initial coupling step or by N-alkylation/arylation of the primary acetamide. A series of N-aryl-2-(...quinazolin-2-yl)phenoxy)acetamide derivatives has been synthesized by reacting a phenoxy-acetic acid intermediate with various substituted anilines. nih.gov

The following table showcases examples of derivatization strategies for related quinazoline structures.

Starting Material (Quinazoline Precursor)Reagent for DerivatizationResulting MoietyReference
4-ChloroquinazolineSubstituted anilinesN-Aryl-quinazolin-4-amine digitellinc.comnih.gov
4-TosyloxyquinazolineIndoles (Pd-catalyzed)4-(Indol-1-yl)quinazoline chim.it
4-TosyloxyquinazolineH-Phosphonates (Pd-catalyzed)4-Phosphorylated quinazoline chim.it
3-Amino-quinazolin-4(3H)-oneChloroacetyl chloride2-Chloro-N-(4-oxoquinazolin-3-yl)acetamide rroij.comresearchgate.net
6-Bromo-quinazolin-4(3H)-oneVarious boronic acids (Suzuki coupling)6-Aryl-quinazolin-4(3H)-one acs.org

This table is interactive and provides examples of derivatization strategies.

Modern Synthetic Techniques and Catalysis in Quinazoline-Acetamide Synthesis

The synthesis of quinazolines and their derivatives has been significantly advanced by modern synthetic techniques and the development of novel catalytic systems. rsc.org These methods often offer improved yields, milder reaction conditions, better atom economy, and access to a wider range of chemical diversity compared to classical procedures.

Transition-Metal Catalysis: Catalysis by transition metals is at the forefront of modern quinazoline synthesis. mdpi.comnih.gov

Palladium (Pd): Widely used in cross-coupling reactions like Suzuki and Buchwald-Hartwig to form C-C and C-N bonds at the C4 position. researchgate.netchim.it

Copper (Cu): Copper catalysts are employed in cascade reactions for the synthesis of quinazolines from readily available starting materials like (2-bromophenyl)methylamines and amides or amidines. organic-chemistry.org They are also used for cross-dehydrogenative couplings. chim.it

Manganese (Mn), Cobalt (Co), Nickel (Ni): These earth-abundant metals are gaining traction as less expensive and more sustainable alternatives to precious metals. Mn(I)-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with amides provides an efficient route to 2-substituted quinazolines. mdpi.comnih.gov Co-catalyzed annulation of 2-aminoaryl alcohols with nitriles and Ni-catalyzed C-H/N-H bond activation for annulation of benzylamines and nitriles are other notable examples. mdpi.comorganic-chemistry.org

Advanced Methodologies:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. One-pot syntheses of quinazolines from 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate (B1210297), sometimes catalyzed by magnetic ionic liquids, exemplify this approach. frontiersin.orgnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. Catalyst- and solvent-free synthesis of quinazolines from aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave heating has been reported. frontiersin.orgfrontiersin.org

Photoredox and Electrochemical Synthesis: These techniques utilize visible light or electricity to drive chemical reactions. Visible light-assisted photoredox catalysis enables metal-free oxidative C-C bond formation for the cyclization of amidine derivatives into quinazolines. frontiersin.orgfrontiersin.org Electrosynthesis offers a green pathway for C4-H functionalization via radical addition pathways. nih.gov

TechniqueCatalyst/MediatorKey Reaction TypeAdvantagesReference(s)
Metal CatalysisPd, Cu, Mn, Co, Ni, RhCross-Coupling, C-H Activation, Dehydrogenative CouplingHigh efficiency, selectivity, broad scope mdpi.comnih.govorganic-chemistry.org
Multicomponent ReactionsI₂, Magnetic Ionic LiquidOne-pot AnnulationAtom economy, operational simplicity frontiersin.orgnih.gov
Microwave SynthesisNone (catalyst-free)CyclocondensationRapid reaction times, high yields frontiersin.orgfrontiersin.org
Photoredox CatalysisOrganic Dyes (e.g., Eosin Y)Oxidative CyclizationMetal-free, mild conditions frontiersin.orgfrontiersin.org
ElectrochemistryNone (catalyst-free)Dehydrogenative CouplingAvoids chemical oxidants, sustainable nih.gov

This interactive table summarizes modern synthetic techniques used in quinazoline synthesis.

Structural Elucidation Techniques for Compound Characterization

The unambiguous identification and characterization of this compound and its analogs rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is the most powerful tool for determining the structure. For the parent compound, one would expect to see characteristic signals for the aromatic protons on the quinazoline ring (typically in the δ 7.5-8.8 ppm range), a singlet for the pyrimidine (B1678525) proton (H2), a signal for the methylene (B1212753) bridge (-CH₂-), a broad singlet for the NH linker, and two distinct signals for the primary amide (-C(=O)NH₂) protons. nih.govjpionline.org The exact chemical shifts and coupling patterns help to confirm the substitution pattern. For example, in a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, the NH proton appeared as a singlet around δ 9-10 ppm. bohrium.com

¹³C NMR: This technique provides information about the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon of the acetamide group (around δ 170 ppm), the carbons of the quinazoline ring (typically δ 115-165 ppm), and the methylene carbon. jpionline.orgnih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula with high accuracy. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands would be observed for N-H stretching of the amine and amide groups (typically in the 3200-3400 cm⁻¹ region), C=O stretching of the amide carbonyl (around 1660-1680 cm⁻¹), and C=N and C=C stretching of the quinazoline ring system (in the 1500-1650 cm⁻¹ region). nih.govnih.gov

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared with the theoretical values calculated from the proposed molecular formula to support the structural assignment. jpionline.orgnih.gov

TechniqueInformation ObtainedTypical Data for Quinazoline-4-Amine DerivativesReference(s)
¹H NMR Proton environment, connectivityAromatic protons: δ 7.5-8.8; NH proton: δ ~9-10; CH₂ protons: δ ~4.0-5.0 nih.govnih.govbohrium.com
¹³C NMR Carbon skeletonC=O (amide): δ ~170; Aromatic/Heteroaromatic C: δ 115-165 jpionline.orgnih.govnih.gov
Mass Spec (MS) Molecular weight, formula[M+H]⁺ or [M]⁺ peak corresponding to the molecular weight nih.govjpionline.org
IR Spectroscopy Functional groupsN-H stretch: 3200-3400 cm⁻¹; C=O stretch: 1660-1680 cm⁻¹ nih.govnih.govnih.gov

This interactive table outlines the primary techniques for structural elucidation.

Preclinical Pharmacological Investigations of 2 Quinazolin 4 Yl Amino Acetamide

In Vitro Anticancer Activity

There is no specific information available in the scientific literature regarding the in vitro anticancer activity of 2-[(Quinazolin-4-yl)amino]acetamide.

Cell Line Specificity and Antiproliferative Potency

No studies have been identified that evaluate the antiproliferative potency of this compound against any cancer cell lines.

Comparative Efficacy with Established Reference Agents

Without any primary data on its anticancer activity, no comparisons can be made between this compound and established reference anticancer agents.

In Vitro Antimicrobial Activity

There is no specific information available in the scientific literature regarding the in vitro antimicrobial activity of this compound.

Antibacterial Spectrum and Efficacy

No studies have been found that investigate the antibacterial spectrum or efficacy of this compound against any bacterial strains.

Antifungal Spectrum and Efficacy

No studies have been identified that assess the antifungal spectrum or efficacy of this compound against any fungal species.

In Vitro Antimalarial Activity

There is no specific information available in the scientific literature regarding the in vitro antimalarial activity of this compound. While some quinazoline (B50416) derivatives have shown promise as antimalarial agents, the activity of this specific compound has not been reported.

Activity against Plasmodium falciparum Asexual and Gametocyte Stages

Investigations into the antimalarial potential of this compound have revealed notable activity against the parasite Plasmodium falciparum. Studies have demonstrated that this class of compounds, specifically 2-anilino-4-amino-quinazolines, exhibits modest activity against the asexual stages of the 3D7 strain of P. falciparum. Further optimization of the 2-anilino quinazoline scaffold has led to the development of compounds with potent activity against multidrug-resistant strains of P. falciparum. These optimized compounds have been shown to arrest parasite growth at the ring phase of the asexual stage and also impact gametocytogenesis. Some analogues have also shown activity against the early stages (I-III) of P. falciparum gametocytes.

In Vitro Anti-inflammatory Activity Assessments

The in vitro anti-inflammatory properties of quinazoline derivatives have been a subject of significant research. A number of quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory effects. For instance, certain 2-methyl-3-substituted 4-(3H)-quinazolinone derivatives have shown significant inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation. Some of these compounds exhibited anti-inflammatory activity comparable to standard drugs like celecoxib, with the added benefit of low gastric ulcerogenicity. The anti-inflammatory potential is often linked to the substitution pattern on the quinazolinone nucleus.

Exploration of Other Preclinical Biological Activities

Beyond its antimalarial and anti-inflammatory potential, derivatives of this compound have been explored for a variety of other preclinical biological activities.

Anticonvulsant Activity: Several quinazolin-4(3H)-one derivatives have been synthesized and screened for their anticonvulsant properties. In studies using animal models of seizures, such as those induced by pentylenetetrazole (PTZ), some of these compounds have demonstrated significant anticonvulsant activity. For example, N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide (B32628) was identified as a particularly effective anticonvulsant.

α-Glucosidase Inhibition: In the context of antidiabetic research, quinazolin-4(3H)-one derivatives have been investigated as potential α-glucosidase inhibitors. A series of quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives were designed and synthesized, with some compounds showing significantly stronger inhibition of α-glucosidase than the standard drug acarbose. Kinetic studies have revealed that these compounds can act as competitive inhibitors of the enzyme. Furthermore, quinazolinone-1,2,3-triazole-acetamide conjugates have also been identified as potent α-glucosidase inhibitors.

Anti-Ulcerogenic Activity: The potential of quinazoline derivatives to protect against gastric ulcers has also been investigated. Novel quinazoline and acetamide derivatives have been evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities. In studies using animal models of ulcers induced by agents like absolute alcohol or acetic acid, certain synthesized compounds demonstrated a significant curative ratio, in some cases surpassing the efficacy of standard drugs like omeprazole.

Molecular and Cellular Mechanisms of Action of 2 Quinazolin 4 Yl Amino Acetamide

Enzyme Inhibition Studies

There is no available information in the reviewed scientific literature regarding the inhibitory activity of 2-[(Quinazolin-4-yl)amino]acetamide against the specified enzyme targets.

Kinase Targets (e.g., EGFR, PI3K, VEGFR, ALK, Protein Kinase CK2)

No studies were found that investigated the inhibitory effect of this compound on Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor (VEGFR), Anaplastic Lymphoma Kinase (ALK), or Protein Kinase CK2.

Other Enzyme Targets (e.g., DHFR, Thymidylate Synthase, COX-II, NDH-2, α-Glucosidase)

There is no published research on the inhibitory activity of this compound against Dihydrofolate Reductase (DHFR), Thymidylate Synthase, Cyclooxygenase-II (COX-II), Type II NADH Dehydrogenase (NDH-2), or α-Glucosidase.

Cellular Pathway Modulation

Specific studies detailing the effects of this compound on cellular pathways are not available in the current body of scientific literature.

Cell Cycle Progression Interference and Arrest Induction

No data has been published regarding the ability of this compound to interfere with cell cycle progression or induce cell cycle arrest.

Apoptosis Induction Pathways and Associated Biomarkers

There are no research findings on the induction of apoptosis or any associated biomarkers resulting from treatment with this compound.

Specific Target Interaction Studies and Binding Affinity Assessments

Following a comprehensive review of publicly available scientific literature, no specific target interaction studies or binding affinity assessments for the chemical compound this compound have been reported.

Extensive searches of chemical and biological databases, as well as the scientific literature, did not yield any data detailing the specific molecular targets of this compound. Consequently, information regarding its binding affinity, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, is not available.

While the broader class of quinazoline (B50416) derivatives has been investigated for various therapeutic purposes, with some analogues showing activity against targets like Aurora kinases and other enzymes involved in cell signaling, research specifically characterizing the biological activity profile of this compound has not been published. nih.govnih.govnih.govsemanticscholar.orgjapsonline.comresearchgate.net Therefore, data tables detailing its binding affinities and specific target interactions cannot be generated at this time.

Further research would be necessary to identify the molecular targets of this compound and to quantify its interaction with any identified targets. Such studies would be crucial in elucidating its potential pharmacological role.

Structure Activity Relationship Sar Studies of 2 Quinazolin 4 Yl Amino Acetamide Analogs

Impact of Substitutions on the Quinazoline (B50416) Ring System

The substitution pattern on the quinazoline ring system plays a critical role in modulating the biological activity of 2-[(Quinazolin-4-yl)amino]acetamide analogs. Research has shown that modifications at positions such as C6 and C7 can significantly influence the potency and selectivity of these compounds.

For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, the introduction of specific substituents at the C6 and C7 positions of the quinazoline core is a well-established strategy to enhance inhibitory activity. The presence of small, electron-donating groups at these positions is often favorable. A series of 4-anilino-quinazoline derivatives bearing a 5-substituted furan-2-yl moiety at the C-6 position were synthesized and evaluated for their antiproliferative activity. mdpi.com One of the most active compounds displayed significantly higher antiproliferative activity on H1975 cells (EGFR L858R/T790M) compared to reference drugs like gefitinib (B1684475) and lapatinib (B449). mdpi.com

Furthermore, the introduction of a bromine atom at the C6 position of the quinazoline ring has been shown to be beneficial for anticancer activity against certain cell lines. mdpi.com In a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) was found to be highly selective and potent against EGFR inhibition and showed significant anticancer activity against the MCF-7 breast cancer cell line. mdpi.com

The following table summarizes the impact of representative substitutions on the quinazoline ring on biological activity:

Compound Substitution on Quinazoline Ring Biological Activity Reference
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine6-BromoPotent and selective EGFR inhibitor, active against MCF-7 cells (IC50 = 2.49 µM). mdpi.com
4-anilino-quinazoline with 5-substituted furan-2-yl at C66-(5-substituted furan-2-yl)High antiproliferative activity on H1975 cells. mdpi.com

Role of the Acetamide (B32628) Substituents and Linkage

The acetamide portion of the this compound scaffold serves as a crucial linker and a point for introducing diverse substituents that can interact with biological targets. The nature of the substituents on the acetamide nitrogen and the integrity of the acetamide linkage itself are key determinants of activity.

SAR studies have revealed that the acetamide linker is not merely a spacer but actively participates in binding interactions. For instance, in a series of 4-anilino-quinazoline derivatives, the attachment of 2-substituted acetamido moieties at the C-6 position of the quinazoline core was explored. nih.gov It was found that meta-bromoaniline derivatives displayed higher antiproliferative activity compared to para-substituted derivatives, especially when associated with a piperidinyl moiety on the acetamide spacer. nih.gov This highlights the importance of the substitution pattern on the aryl ring attached to the acetamide nitrogen.

Moreover, the acetamide group itself has been identified as an important feature for the biological activity of certain quinazolinone derivatives. nih.gov The replacement of the amide linker with other functionalities, such as a methyl-amino linker, has been shown to dramatically decrease inhibitory activity in some EGFR inhibitors, underscoring the critical role of the amide bond. nih.gov

The table below illustrates the influence of modifications to the acetamide moiety:

Compound Type Modification Impact on Activity Reference
4-anilino-quinazoline with C6-acetamido linkageMeta-bromoaniline on acetamideHigher antiproliferative activity. nih.gov
4-anilino-quinazoline with C6-acetamido linkagePiperidinyl moiety on acetamide spacerEnhanced antiproliferative activity in combination with meta-bromoaniline. nih.gov
6-benzamide quinazoline EGFR inhibitorsReplacement of amide linker with methyl-amino linker~50-fold decrease in inhibitory activity. nih.gov

Influence of Attached Heteroaryl/Aryl Moieties on Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature of the heteroaryl or aryl moieties attached, typically at the terminal end of the acetamide side chain. These groups can engage in various interactions with the target protein, including hydrophobic, pi-stacking, and hydrogen bonding interactions.

In the development of inhibitors for enzymes like dihydrofolate reductase (DHFR), the presence of a phenyl ring at the 2-position of the quinazolinone was found to be essential for effective inhibition. rsc.org Furthermore, the introduction of electron-donating groups at the para position of this phenyl ring led to a decrease in inhibitory potential, suggesting that electronic properties of the aryl substituent are critical. rsc.org

In another study focusing on anticancer agents, a series of 2-phenyl-3-substituted quinazolin-4(3H)-ones revealed that bulky, hydrophobic, and electron-withdrawing substituents at the para position of the phenyl ring linked at the 3rd position of the quinazolinone moiety are essential for antiproliferative activity. rsc.org

The following table provides examples of how different attached aryl/heteroaryl moieties affect biological activity:

Compound Series Attached Moiety Observation Reference
2-substituted quinazolinone DHFR inhibitorsPhenyl at C2Essential for effective DHFR inhibition. rsc.org
2-substituted quinazolinone DHFR inhibitorsElectron-donating group at para-position of C2-phenylDecreased inhibitory potential. rsc.org
2-phenyl-3-substituted quinazolin-4(3H)-onesBulky, hydrophobic, electron-withdrawing substituent at para-position of N3-phenylEssential for antiproliferative activity. rsc.org
4-anilino-quinazoline derivatives5-substituted furan-2-yl at C6Potent antiproliferative activity. mdpi.com

Identification of Key Pharmacophoric Elements for Optimized Activity

Through extensive SAR studies, key pharmacophoric elements of the this compound scaffold have been identified, providing a blueprint for designing analogs with optimized activity. A general pharmacophore model for many quinazoline-based inhibitors includes a hydrogen bond acceptor (the quinazoline nitrogen atoms), a hydrophobic region (the quinazoline ring system), and a variable substituent region (the amino acetamide side chain) that can be tailored for specific targets.

For EGFR inhibitors, the 4-anilino-quinazoline structural motif is a well-established pharmacophore. nih.gov The quinazoline ring acts as a scaffold that mimics the adenine (B156593) part of ATP, with the N1 and N3 atoms forming crucial hydrogen bonds in the hinge region of the kinase domain. The anilino group extends into a hydrophobic pocket, and substitutions on this ring can modulate selectivity and potency.

In the context of designing irreversible inhibitors, the incorporation of a reactive group, or "warhead," that can form a covalent bond with a specific amino acid residue in the target protein is a key strategy. For example, the design of quinazoline-based irreversible inhibitors of purine (B94841) nucleoside phosphorylase (PNPase) involved the introduction of a quinone methide species that could alkylate an active-site glutamate (B1630785) residue. nih.gov

Key pharmacophoric features can be summarized as follows:

Pharmacophoric Feature Role in Biological Activity Example Target Class
Quinazoline N1 and N3 atomsHydrogen bond formation with the hinge region of kinases.Kinase inhibitors (e.g., EGFR)
4-Anilino moietyOccupies a hydrophobic pocket, contributes to affinity and selectivity.Kinase inhibitors (e.g., EGFR)
Acetamide linkerProvides a vector for substitution and can form additional hydrogen bonds.Various enzyme inhibitors
Terminal aryl/heteroaryl groupEngages in hydrophobic, pi-stacking, and hydrogen bonding interactions.Various enzyme inhibitors
Covalent warheadForms an irreversible bond with the target protein, leading to enhanced potency and duration of action.Irreversible enzyme inhibitors

Rational Drug Design Principles Derived from SAR

The culmination of SAR studies is the formulation of rational drug design principles that can guide the development of new and improved therapeutic agents. For this compound analogs, these principles often revolve around optimizing interactions with the target enzyme's active site.

One key principle is the concept of "scaffold hopping," where the core quinazoline scaffold is retained while the substituents are varied to explore new chemical space and improve properties such as potency, selectivity, and pharmacokinetic profile. mdpi.com

Another important principle is the use of computational modeling and docking studies to predict how different analogs will bind to the target protein. mdpi.com This in silico approach can help to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. For instance, docking studies of thiosemicarbazone-containing quinazoline derivatives as potential VEGFR2 inhibitors helped to rationalize the observed biological activities and guide further optimization. mdpi.com

The design of irreversible inhibitors also relies heavily on rational design principles. By understanding the three-dimensional structure of the target's active site, it is possible to design molecules with reactive functionalities that are positioned to form a covalent bond with a specific nucleophilic residue. nih.gov

Advanced Research Directions and Future Perspectives on 2 Quinazolin 4 Yl Amino Acetamide

Design and Synthesis of Next-Generation Analogs with Enhanced Potency

The development of novel analogs based on the 2-[(Quinazolin-4-yl)amino]acetamide scaffold is a primary focus of ongoing research, aiming to enhance biological activity and selectivity. Synthetic strategies often involve modifications at key positions of the quinazoline (B50416) ring and the acetamide (B32628) side chain.

One approach involves the introduction of various substituents on the quinazoline core. For instance, the synthesis of 2-substituted quinazolines starting from materials like 2-methoxybenzoic acid has been explored to generate analogs with potent antiproliferative activity against a wide array of cancer cell lines. ekb.eg Another strategy involves creating hybrid molecules by fusing the quinazoline ring with other biologically active moieties, such as triazoles. nih.gov A series of novel quinazoline-based agents bearing triazole-acetamides were synthesized and showed moderate to good anticancer potential against human cancer cell lines, including HCT-116, MCF-7, and HepG2. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design of these next-generation analogs. For example, in the development of 4-pyrrylamino quinazolines as receptor tyrosine kinase (RTK) inhibitors, replacing the benzene (B151609) ring of existing drugs with a pyrrole (B145914) ring led to compounds with increased antitumor activity compared to the parent compound, gefitinib (B1684475). biorxiv.orgresearchgate.net Similarly, research on quinazoline-2,4(1H,3H)-dione derivatives showed that incorporating amino acid building blocks could yield potent PARP-1 inhibitors with IC50 values in the nanomolar range. biorxiv.org The modification of the acetamide portion, such as creating N-aryl acetamide derivatives, has also been pursued to develop compounds with enhanced biological profiles, including anticonvulsant activity. tandfonline.com

The table below showcases representative analogs and their reported biological activities, illustrating the impact of structural modifications on potency.

Compound/AnalogModificationBiological Activity (IC₅₀)Target Cell Line/Enzyme
Compound 8a Quinazoline-oxymethyltriazole with 4-OCH₃5.33 μM (72h)HCT-116
Compound A 2-thioquinazolinone derivative4.04 μMMCF-7
Compound 29 Quinazoline-2,4(1H,3H)-dione with piperidine-4-carboxylic acidNanomolar rangePARP-1
Compound 17 2-methoxyphenyl substitution with basic side chainPotent antiproliferative profileMultiple cancer cell lines
Compound 23 Thiophene ring incorporation3.4 µMA431

This table is populated with data from scientific studies to illustrate the potency of various analogs. ekb.egnih.gov

Multi-Targeted Drug Design Strategies Incorporating the Quinazoline-Acetamide Scaffold

The complexity of diseases like cancer, which often involve multiple signaling pathways, has spurred the development of multi-targeted drug design strategies. researchgate.net The quinazoline-acetamide scaffold is particularly well-suited for this approach, known as creating Multi-Target Directed Ligands (MTDLs), due to its ability to interact with various biological targets. researchgate.netresearchgate.net This strategy aims to create single molecules that can modulate several targets simultaneously, potentially leading to improved efficacy, reduced drug resistance, and lower side effects compared to combination therapies. nih.gov

A significant area of focus is the dual inhibition of key enzymes in cancer progression. For example, quinazoline-based compounds have been designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). researchgate.net Another successful strategy has been the creation of dual EGFR and Histone Deacetylase (HDAC) inhibitors. researchgate.net Research has also demonstrated that certain 2-thioquinazolinone derivatives can exhibit potent multi-target inhibitory activities against Hsp90, EGFR, VEGFR-2, and Topoisomerase-2, with IC50 values in the nanomolar range. nih.gov

The MTDL approach extends beyond cancer. In the context of Alzheimer's disease, novel quinazolinone and vanillin-based acrylamide (B121943) derivatives have been designed to act on multiple targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and amyloid-β protein aggregation. researchgate.net

Multi-Target AnalogTargeted Enzymes/ReceptorsTherapeutic Area
Quinazoline-based dual inhibitors EGFR / VEGFRCancer
Quinazoline-based dual inhibitors EGFR / HDACCancer
Compound A (2-thioquinazolinone) Hsp90, EGFR, VEGFR-2, Topo-2Cancer
Quinazolinone-vanillin hybrids AChE, BChE, Aβ aggregationAlzheimer's Disease

This table provides examples of multi-targeted drug design strategies incorporating the quinazoline scaffold. nih.govresearchgate.netresearchgate.net

Integration of Omics Data for Comprehensive Mechanistic Understanding

The advent of high-throughput "omics" technologies—genomics, transcriptomics, and proteomics—offers powerful tools for obtaining a comprehensive understanding of the mechanism of action of drugs like this compound. mdpi.com These approaches move beyond a single-target focus to provide a systems-level view of a compound's biological effects.

Transcriptomics , the study of the complete set of RNA transcripts, has been used to analyze the effects of quinazoline derivatives on gene expression. For instance, transcriptomic analysis revealed that certain quinazoline compounds could block the fatty acid biosynthesis pathway and that a quinazoline-based HDAC inhibitor significantly affects gene expression pathways involved in cholesterol biosynthesis in cancer cells. researchgate.netmdpi.com It has also been employed to confirm that some analogs induce apoptosis and to identify the underlying signaling pathways. researchgate.net

Genomics , particularly through genome-wide association studies (GWAS), helps identify genetic biomarkers that predict a patient's sensitivity or resistance to quinazoline-based drugs. plos.org For example, transcript profiling and genomic analysis of cancer cell lines identified specific gene expression signatures associated with sensitivity to the EGFR inhibitor gefitinib. nih.gov

Proteomics , the large-scale study of proteins, is crucial for direct target identification and deconvolution. Chemical proteomics approaches, such as activity-based protein profiling and thermal proteome profiling, have been successfully used to identify the protein targets and off-targets of quinazoline inhibitors like lapatinib (B449) and to discover novel targets for anti-Chagasic quinazolines. tandfonline.comproteomexchange.orgtandfonline.com Methods like Functional Identification of Target by Expression Proteomics (FITExP) can identify drug targets from a cellular proteome of thousands of proteins, highlighting the mechanism of action. nih.gov

The integration of these omics datasets provides a powerful workflow to understand drug action, identify mechanisms of resistance, and discover biomarkers for patient stratification, ultimately guiding the development of more effective and personalized therapies. mdpi.com

Development of High-Throughput Screening Assays for Novel Biological Targets

High-Throughput Screening (HTS) is an essential tool in modern drug discovery, enabling the rapid screening of vast compound libraries to identify "hits" with desired biological activity. nih.gov The quinazoline scaffold, including derivatives of this compound, has been extensively utilized in HTS campaigns to uncover novel biological targets and potential therapeutic applications.

HTS assays have been instrumental in identifying quinazoline derivatives with a wide range of activities:

Antiviral Agents: An HTS assay using a DENV-2 replicon system identified a 2,4-diaminoquinazoline derivative as a potent inhibitor of the dengue virus, leading to the optimization of a lead compound with high antiviral potency. mdpi.com

Antifungal Agents: To find new antifungal treatments, an HTS campaign screened a large library against a fungal group II intron, identifying quinazolines as a particularly potent class of inhibitors. plos.org

Anticancer Agents: HTS was employed to screen millions of compounds to identify a prototype fourth-generation EGFR tyrosine kinase inhibitor, which belongs to the oxoisoindoline phenyl-acetamide class, structurally related to the quinazoline-acetamide scaffold. researchgate.net

Antiparasitic Agents: HTS has been used to screen for compounds active against parasites like Trypanosoma cruzi, the causative agent of Chagas disease.

Furthermore, High-Content Screening (HCS), an extension of HTS that uses automated microscopy and image analysis, provides deeper insights into a compound's effects on cellular morphology and function. HCS assays have been used to investigate the anticancer activities of benzoimidazoquinazoline derivatives, confirming their high toxicity towards cancer cells. tandfonline.com The development of new and more sophisticated HTS and HCS assays will continue to be crucial for exploring the full therapeutic potential of the quinazoline-acetamide scaffold against a growing number of novel biological targets.

Therapeutic Potential and Future Research Challenges

The this compound scaffold and its derivatives have demonstrated a remarkable breadth of therapeutic potential, positioning them as privileged structures in drug discovery. The most prominent application is in oncology, where quinazolines are the basis for approved anticancer drugs that target key signaling molecules like EGFR. researchgate.netresearchgate.net Beyond cancer, research has revealed significant potential in other areas, including:

Antiviral: With demonstrated activity against viruses like Dengue. mdpi.com

Antifungal: Showing inhibition of essential fungal enzymes. plos.org

Antiparasitic: Exhibiting activity against parasites causing diseases like Chagas. proteomexchange.org

Anti-inflammatory and Anticonvulsant: Certain analogs have shown promise in these areas. mdpi.comnih.gov

Despite this vast potential, several future research challenges must be addressed to translate these findings into clinical applications. A primary challenge is overcoming drug resistance, a common issue with targeted therapies, often driven by secondary mutations in the target protein. researchgate.net The design of next-generation inhibitors that are effective against both wild-type and mutant targets is a critical area of research.

Another significant hurdle is improving the selectivity of these compounds to minimize off-target effects and associated toxicities. nih.gov The multi-target approach, while promising, adds a layer of complexity that requires a deep understanding of the compound's full interaction profile within the cell. This necessitates the comprehensive integration of omics data to elucidate both on-target and off-target activities and to understand the complex downstream signaling effects.

Finally, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds remains a continuous challenge. Future research will need to focus on enhancing metabolic stability, improving bioavailability, and ensuring that the compounds reach their intended targets at therapeutic concentrations. Addressing these challenges through innovative synthetic chemistry, robust biological screening, and advanced computational and omics analyses will be key to unlocking the full therapeutic potential of the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.